An In-depth Technical Guide to Cyclohexene-1-carbonitrile: Synthesis, Properties, and Applications in Research and Development
An In-depth Technical Guide to Cyclohexene-1-carbonitrile: Synthesis, Properties, and Applications in Research and Development
This guide provides a comprehensive technical overview of cyclohexene-1-carbonitrile (CAS No. 1855-63-6), a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in organic synthesis and drug development. This document details its chemical and physical properties, a validated synthesis protocol, its reactivity profile, and its applications as a key intermediate in the construction of complex molecular architectures.
Core Compound Identification and Properties
Cyclohexene-1-carbonitrile, also known as 1-cyanocyclohexene, is a cyclic α,β-unsaturated nitrile. It is important to distinguish it from its isomer, 3-cyclohexene-1-carbonitrile (CAS No. 100-45-8), as their reactivity and synthetic applications differ.[1][2]
Chemical and Physical Properties
Cyclohexene-1-carbonitrile is a colorless to pale yellow liquid.[1] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1855-63-6 | |
| Molecular Formula | C₇H₉N | |
| Molecular Weight | 107.15 g/mol | |
| Boiling Point | 85-88 °C at 17 mmHg | |
| Density | 0.946 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.482 | |
| Solubility | Insoluble in water | [1] |
Synthesis of Cyclohexene-1-carbonitrile
The most common and practical laboratory synthesis of cyclohexene-1-carbonitrile involves a two-step process starting from cyclohexanone: formation of the cyanohydrin followed by dehydration.[3]
Synthesis Workflow
Caption: Synthesis workflow for cyclohexene-1-carbonitrile.
Experimental Protocol
Step 1: Synthesis of Cyclohexanone Cyanohydrin
This procedure should be performed in a well-ventilated fume hood due to the use of cyanide.
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In a flask equipped with a stirrer and a dropping funnel, a solution of sodium cyanide in water is prepared.
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The flask is cooled in an ice bath.
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Cyclohexanone is added to the cyanide solution.
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A strong acid (e.g., HCl) is added dropwise to the stirred mixture to generate HCN in situ. The temperature should be maintained below 10 °C.
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After the addition is complete, the mixture is stirred for an additional hour at room temperature.
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The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).
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The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude cyclohexanone cyanohydrin.
Step 2: Dehydration to Cyclohexene-1-carbonitrile
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The crude cyclohexanone cyanohydrin is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or concentrated phosphoric acid (H₃PO₄).
-
The mixture is heated under vacuum.
-
The product, cyclohexene-1-carbonitrile, is distilled directly from the reaction mixture.
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The collected distillate is then purified by fractional distillation under reduced pressure.
Reactivity and Chemical Transformations
The bifunctional nature of cyclohexene-1-carbonitrile, possessing both a nucleophilic nitrile group and an electrophilic double bond conjugated to it, makes it a versatile intermediate in organic synthesis.[4][5]
Reactions of the α,β-Unsaturated Nitrile System
The conjugated system in cyclohexene-1-carbonitrile allows for a variety of addition reactions.
-
Michael Addition: As an α,β-unsaturated nitrile, it can undergo Michael addition with various nucleophiles, such as amines, thiols, and carbanions. This reaction is crucial for the formation of substituted cyclohexanecarbonitriles.[4][5]
-
Diels-Alder Reaction: The double bond can act as a dienophile in Diels-Alder reactions, leading to the formation of bicyclic nitrile-containing compounds.
-
Reduction: The double bond can be selectively hydrogenated to yield cyclohexanecarbonitrile. The nitrile group can also be reduced to a primary amine using strong reducing agents like LiAlH₄.
Independent Reactions of the Functional Groups
The alkene and nitrile moieties can also react independently.
-
Alkene Functionalization: The double bond can undergo various electrophilic additions, such as halogenation, hydrohalogenation, and epoxidation.
-
Nitrile Transformations: The nitrile group can be hydrolyzed to a carboxylic acid (cyclohexene-1-carboxylic acid) or an amide.[6] It can also react with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
Key Transformations Workflow
Caption: Key chemical transformations of cyclohexene-1-carbonitrile.
Applications in Drug Development and Medicinal Chemistry
Cyclohexene-1-carbonitrile and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] The cyclohexene scaffold is a common motif in many natural products and synthetic drugs. The ability to functionalize both the double bond and the nitrile group allows for the creation of diverse molecular libraries for drug discovery screening.
While specific examples of its direct incorporation into marketed drugs are often proprietary, the chemical literature demonstrates its utility in synthesizing research compounds and pharmaceutical intermediates. For instance, cyclohexane derivatives are being investigated as potential therapeutic agents for non-small cell lung cancer.[2]
Spectroscopic Characterization
Accurate characterization of cyclohexene-1-carbonitrile is crucial for its use in synthesis. The following spectroscopic data are characteristic of the compound.
Spectroscopic Data Summary
| Technique | Key Features and Assignments |
| ¹H NMR (CDCl₃) | Signals for the vinylic proton, and allylic and aliphatic protons of the cyclohexene ring. |
| ¹³C NMR (CDCl₃) | Resonances for the nitrile carbon, the two sp² carbons of the double bond, and the four sp³ carbons of the ring. |
| IR (neat) | A strong absorption band for the C≡N stretch (around 2220 cm⁻¹) and a medium band for the C=C stretch (around 1640 cm⁻¹). |
| Mass Spectrometry (EI) | A molecular ion peak corresponding to its molecular weight (107.15 m/z). |
Experimental Protocols for Spectroscopic Analysis
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NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer.
-
IR Spectroscopy: A drop of the neat liquid is placed between two KBr plates and analyzed using an FTIR spectrometer.
-
Mass Spectrometry: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and ionized by electron impact (EI).
Safety and Handling
Cyclohexene-1-carbonitrile is harmful if swallowed and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] All work should be conducted in a well-ventilated chemical fume hood.
References
-
Fiveable. (n.d.). α,β-Unsaturated Nitriles Definition. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexenecarbonitrile. Retrieved from [Link]
-
SCIRP. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Production of Cyclohexanone Cyanohydrin. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzophenone Cyanohydrin. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclohex-2-ene-1-carbonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). AZO-bis-1-CYCLOHEXANENITRILE. Retrieved from [Link]
- Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
-
NIST. (n.d.). Cyclohexanecarbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclohexene-1-acetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclohexene-1-carbonitrile. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene. Retrieved from [Link]
-
Chegg. (2023). Solved Label the 1H and 13 C NMR spectra of cyclohexene Use. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclohexene. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Google Patents. (n.d.). EP0142322B1 - Cyclohexane derivatives.
-
PubMed Central. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1855-63-6 | Product Name : Cyclohexene-1-carbonitrile. Retrieved from [Link]
Sources
- 1. Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
